Masitinib is a phenylaminothiazole-type oral tyrosine kinase inhibitor (TKI) that potently targets wild-type and juxtamembrane-mutated c-Kit, Platelet-Derived Growth Factor Receptors (PDGFR-α/β), and the intracellular kinase Lyn. Unlike broader-spectrum TKIs such as sunitinib, masitinib has weak activity against ABL kinase, which is a defining characteristic relevant for procurement in research applications aiming to isolate c-Kit/PDGFR pathway effects without confounding ABL inhibition. The compound is supplied as a mesylate salt and is soluble in DMSO and water, but only slightly soluble in ethanol.
Substituting Masitinib with other common TKIs like imatinib or sunitinib can compromise experimental integrity. Imatinib is a potent inhibitor of the ABL kinase, an activity that is significantly weaker in masitinib. This distinction is critical for studies where ABL signaling would be a confounding variable. Sunitinib is a multi-targeted inhibitor with a much broader spectrum, including VEGFRs, which may introduce widespread anti-angiogenic effects not directly related to c-Kit or PDGFR inhibition. The highly selective profile of masitinib, therefore, offers a cleaner system for dissecting pathways specifically mediated by c-Kit, PDGFR, and Lyn, reducing the risk of off-target effects that are more probable with less selective inhibitors.
Masitinib demonstrates a distinct selectivity profile compared to the benchmark TKI, imatinib. In recombinant kinase assays, masitinib inhibits wild-type c-Kit with an IC50 of 200 ± 40 nM, comparable to its activity in cell-based assays (150 ± 80 nM). In contrast, its inhibition of ABL1 kinase is substantially weaker, with an IC50 of 1200 ± 300 nM. Imatinib, conversely, is a potent ABL1 inhibitor (IC50 = 270 ± 130 nM). This results in a 10-fold higher relative selectivity for c-Kit over ABL for masitinib compared to imatinib, a critical factor for avoiding confounding ABL-pathway interactions.
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | Masitinib: c-Kit IC50 = 200 nM; ABL1 IC50 = 1200 nM |
| Comparator Or Baseline | Imatinib: ABL1 IC50 = 270 nM |
| Quantified Difference | Masitinib is ~4.4x weaker against ABL1 than imatinib, providing a c-Kit/ABL selectivity ratio significantly favoring c-Kit. |
| Conditions | In vitro recombinant protein kinase assays. |
For researchers studying c-Kit or PDGFR signaling, masitinib allows for pathway inhibition with a significantly lower risk of confounding results from off-target ABL inhibition.
Masitinib shows enhanced potency against clinically relevant activating mutations in the c-Kit juxtamembrane domain (exon 11), which are common in diseases like GIST and mastocytosis. In mastocytoma cell lines carrying these mutations, masitinib demonstrated IC50 values between 10 and 30 nM. This is a 5- to 15-fold increase in potency compared to its activity against wild-type c-Kit in primary cells (IC50 ≈ 150-200 nM). This profile makes it a more suitable tool than some other TKIs for models involving these specific mutations, where resistance or lower potency can be an issue.
| Evidence Dimension | Cellular Proliferation Inhibition (IC50) |
| Target Compound Data | Masitinib IC50 = 10-30 nM (on juxtamembrane mutant c-Kit cell lines) |
| Comparator Or Baseline | Masitinib IC50 = 150-200 nM (on wild-type c-Kit cells) |
| Quantified Difference | 5x to 15x more potent against key activating mutants vs. wild-type. |
| Conditions | In vitro proliferation assays on mastocytoma cell lines (mutant) and Ba/F3 cells or BMMCs (wild-type). |
This makes masitinib a preferred compound for in vitro and in vivo models of cancers or diseases driven by juxtamembrane c-Kit mutations, ensuring more effective target inhibition at lower concentrations.
Beyond proliferation, masitinib demonstrates a stronger functional effect on mast cells than imatinib. In direct comparisons, masitinib more strongly inhibited mast cell degranulation, cytokine production, and migration. This enhanced activity is partly attributed to its potent inhibition of Lyn kinase (IC50 of 510 nM), a key component in the IgE-induced degranulation pathway, where imatinib is significantly less potent (IC50 = 2200 nM).
| Evidence Dimension | Kinase Inhibition (IC50) and Cellular Function |
| Target Compound Data | Masitinib: Lyn IC50 = 510 nM; Strong inhibition of degranulation. |
| Comparator Or Baseline | Imatinib: Lyn IC50 = 2200 nM; Weaker inhibition of degranulation. |
| Quantified Difference | Masitinib is over 4x more potent against Lyn kinase than imatinib, correlating with superior functional inhibition of mast cells. |
| Conditions | In vitro recombinant kinase assays and cellular assays on bone marrow-derived mast cells. |
For studies of mast cell-mediated inflammation, allergy, or autoimmune diseases, masitinib provides more complete pathway inhibition than imatinib, making it the more effective choice for blocking mast cell functional responses.
In studies aiming to elucidate the specific roles of c-Kit or PDGFR in cell proliferation, differentiation, or migration, the use of masitinib is advantageous. Its weak activity against ABL kinase, compared to imatinib, ensures that observed effects are not attributable to unintended inhibition of the ABL pathway, leading to cleaner, more interpretable data.
Masitinib's high potency against c-Kit juxtamembrane mutations makes it a critical tool for investigating gastrointestinal stromal tumors (GIST) that are driven by these mutations. It is particularly relevant for models of imatinib resistance or for establishing a baseline response in systems known to harbor these specific activating mutations.
For research into asthma, allergic responses, or mastocytosis, masitinib's dual inhibition of c-Kit and Lyn kinase provides a more comprehensive blockade of mast cell activation, degranulation, and cytokine release than TKIs that do not potently target Lyn. This makes it the right choice for experiments where the primary goal is to suppress the full range of mast cell effector functions.